molecular formula C20H17N3O2 B2990432 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034393-81-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2990432
CAS No.: 2034393-81-0
M. Wt: 331.375
InChI Key: KQRTYVZEUWTIKF-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound featuring a pyridine ring substituted with a furan group and an indole moiety. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the furan group and the indole moiety. Common synthetic routes include:

  • Friedel-Crafts Acylation: To introduce the pyridine ring.

  • C-C Bond Formation Reactions: Such as Suzuki coupling, to attach the furan group.

  • Amide Bond Formation: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques like column chromatography.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution Reactions: Various substituents can be introduced at different positions on the pyridine and indole rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

  • Reduction: Using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

  • Substitution: Using electrophilic or nucleophilic substitution reactions with appropriate reagents.

Major Products Formed:

  • Oxidation Products: Furan-3-carboxylic acid derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various substituted pyridine and indole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Furan-3-ylpyridine derivatives: Similar compounds with variations in the substituents on the pyridine and furan rings.

  • Indole derivatives: Compounds featuring the indole moiety with different substituents.

Uniqueness: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of the pyridine, furan, and indole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRTYVZEUWTIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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